![molecular formula C18H18N2O3S B2933720 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-68-2](/img/structure/B2933720.png)
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives, including compounds similar to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, have been extensively studied for their anticancer properties. A study by Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, investigating their anticancer activity. These compounds demonstrated potential anticancer effects against several cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, by inhibiting DNA synthesis and inducing apoptotic cell death pathways (Osmaniye et al., 2018).
Corrosion Inhibition
Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. The study demonstrated that these compounds could effectively inhibit steel corrosion, providing a promising application for benzothiazole derivatives in industrial corrosion protection (Hu et al., 2016).
Antimicrobial and Antileukemic Properties
Corbo et al. (2016) investigated a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for their antiproliferative activity on cancer cell lines, including human liver hepatocellular carcinoma and breast cancer. These compounds showed significant inhibitory effects on cell growth, with some exhibiting strong proapoptotic effects, highlighting their potential as novel apoptosis inducers in cancer treatment (Corbo et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammatory pathways such as cyclooxygenase (COX) enzymes .
Mode of Action
Benzothiazole derivatives have been found to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce inflammation.
Biochemical Pathways
While the specific biochemical pathways affected by N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide are not clearly defined, it’s plausible that it impacts the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, the compound could disrupt this pathway, leading to reduced inflammation .
Result of Action
Given the anti-inflammatory properties of similar benzothiazole derivatives , it’s plausible that this compound could reduce inflammation at the cellular level.
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-8-11(2)16-13(9-10)19-18(24-16)20-17(21)12-6-5-7-14(22-3)15(12)23-4/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAROGWDBXFAOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
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